molecular formula C20H14Cl2N4O B11627581 6-amino-1-(3-chlorophenyl)-4-(4-chlorophenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile

6-amino-1-(3-chlorophenyl)-4-(4-chlorophenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11627581
M. Wt: 397.3 g/mol
InChI Key: RGQHSGXBQAXBJO-UHFFFAOYSA-N
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Description

6-amino-1-(3-chlorophenyl)-4-(4-chlorophenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a synthetic organic compound that belongs to the class of pyrano[2,3-c]pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-(3-chlorophenyl)-4-(4-chlorophenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. A common synthetic route may include:

    Condensation Reaction: The initial step involves the condensation of 3-chlorobenzaldehyde and 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the corresponding chalcones.

    Cyclization: The chalcones undergo cyclization with hydrazine hydrate to form pyrazoline intermediates.

    Amination and Nitrile Formation: The pyrazoline intermediates are then subjected to amination and nitrile formation using reagents like ammonium acetate and malononitrile under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitrile group to form primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic chlorines can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or bind to receptor sites, thereby altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-1-(3-chlorophenyl)-4-(4-chlorophenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carboxamide
  • 6-amino-1-(3-chlorophenyl)-4-(4-chlorophenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-methanol

Uniqueness

The uniqueness of 6-amino-1-(3-chlorophenyl)-4-(4-chlorophenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile lies in its specific substitution pattern and the presence of both amino and nitrile functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H14Cl2N4O

Molecular Weight

397.3 g/mol

IUPAC Name

6-amino-1-(3-chlorophenyl)-4-(4-chlorophenyl)-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C20H14Cl2N4O/c1-11-17-18(12-5-7-13(21)8-6-12)16(10-23)19(24)27-20(17)26(25-11)15-4-2-3-14(22)9-15/h2-9,18H,24H2,1H3

InChI Key

RGQHSGXBQAXBJO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)Cl

Origin of Product

United States

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